N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide
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Overview
Description
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide: is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a propanamide chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-(4-morpholin-4-yl-phenylsulfanyl)-2,4-quinazolinediamine, have been shown to interact with targets like dihydrofolate reductase in humans and yeast .
Mode of Action
For instance, similar compounds have been shown to inhibit the synthesis of certain biochemicals, affecting the normal functioning of cells .
Biochemical Pathways
Similar compounds have been shown to affect the metabolism of endobiotics and xenobiotics, mediated by enzymes like cyp3a4 .
Pharmacokinetics
Similar compounds have been shown to undergo oxidation in the metabolism process, mediated by enzymes like cyp3a4 . This process can influence the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have anti-inflammatory properties, indicating potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-morpholin-4-ylphenylamine with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-phenylpropanoic acid or its derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholin-4-ylphenyl)guanidine: Similar in structure but with a guanidine group instead of a propanamide chain.
N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide: Contains a nitrobenzenesulfonamide group, offering different chemical properties and applications.
Uniqueness
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide is unique due to its specific combination of a morpholine ring and a propanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(11-6-16-4-2-1-3-5-16)20-17-7-9-18(10-8-17)21-12-14-23-15-13-21/h1-5,7-10H,6,11-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFSERJDNQFZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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